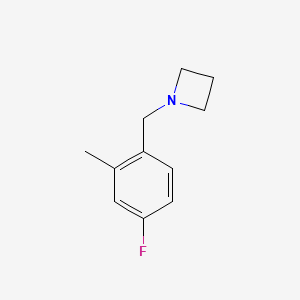

1-(4-Fluoro-2-methylbenzyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

1-[(4-fluoro-2-methylphenyl)methyl]azetidine |

InChI |

InChI=1S/C11H14FN/c1-9-7-11(12)4-3-10(9)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3 |

InChI Key |

JPVSKMYROYBMPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CN2CCC2 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 4 Fluoro 2 Methylbenzyl Azetidine Analogues

Ring-Opening Reactions of Azetidines

The considerable ring strain in azetidines makes them susceptible to ring-opening reactions, which can be initiated by various reagents. rsc.org These reactions provide a pathway to highly functionalized acyclic amines.

Nucleophilic Ring Opening

Nucleophilic ring-opening of azetidines typically proceeds through the formation of a more reactive azetidinium ion. acs.org This activation is often achieved by N-alkylation or protonation of the azetidine (B1206935) nitrogen. The subsequent attack by a nucleophile leads to the cleavage of a carbon-nitrogen bond.

The regioselectivity of the nucleophilic attack is a key aspect of these reactions and is influenced by the substitution pattern on the azetidine ring. Studies on various substituted azetidinium ions have shown that nucleophiles preferentially attack the less sterically hindered carbon atom. For instance, in azetidinium ions with substituents at the C2 position, nucleophilic attack generally occurs at the C4 position. Conversely, substituents at C4 can direct the attack to the C2 position. acs.org

A variety of nucleophiles have been employed in the ring-opening of azetidinium ions, including halides, amines, and oxygen-based nucleophiles. The nature of the nucleophile can also influence the outcome of the reaction. These reactions are often stereoselective, proceeding via an SN2 mechanism, which results in the inversion of configuration at the center of attack. nih.gov

| Azetidinium Ion Substituent | Nucleophile | Major Site of Attack | Reference |

|---|---|---|---|

| 2-Aryl | Iodide | C2 (Benzylic position) | acs.org |

| Unsubstituted | Azide | C4 | nih.gov |

| 2-Trifluoromethyl | Various (O, N, C, S, Halogen) | C4 | researchgate.net |

Electrophilic Ring Opening

Electrophilic activation of the azetidine ring is a prerequisite for its ring-opening. This is most commonly achieved through protonation by Brønsted acids or coordination to a Lewis acid. nih.gov Acid-mediated ring-opening reactions have been observed to be sensitive to pH, with faster decomposition occurring at lower pH values. nih.gov The protonated azetidinium intermediate is then susceptible to attack by a nucleophile, which can be the counter-ion of the acid or another nucleophilic species present in the reaction mixture.

For example, the treatment of 2-aryl-N-tosylazetidines with zinc halides (a Lewis acid) and a nucleophile results in regioselective ring-opening to afford γ-haloamines. acs.org The reaction is proposed to proceed via coordination of the Lewis acid to the nitrogen atom, which activates the ring towards nucleophilic attack. The regioselectivity is often directed to the benzylic position in 2-aryl substituted azetidines due to the stabilization of the positive charge in the transition state. acs.org

Strain-Driven Reactivity Profiles

The reactivity of azetidines is fundamentally driven by their ring strain, which is intermediate between that of the more reactive aziridines and the less reactive pyrrolidines. rsc.org This inherent strain of approximately 25.4 kcal/mol provides a thermodynamic driving force for ring-opening reactions, which relieve this strain. rsc.org This strain-driven reactivity allows for reactions to occur under milder conditions than would be required for analogous acyclic amines.

The unique reactivity profile of azetidines has been harnessed in various synthetic strategies. For instance, the "build and release" approach involves the photochemical synthesis of strained azetidinols, which then readily undergo ring-opening upon the addition of reagents like electron-deficient ketones or boronic acids. beilstein-journals.org This strategy leverages the pre-installed strain energy to facilitate functionalization. beilstein-journals.org

Transformations at the Azetidine Nitrogen Atom

The nitrogen atom of the azetidine ring is a key site for chemical transformations. Its lone pair of electrons can act as a nucleophile, and the N-substituent can be modified or removed.

For N-benzylazetidines, a common transformation is N-debenzylation . This can be achieved through various methods, including hydrogenolysis over a palladium catalyst. However, this method is not always suitable if other reducible functional groups are present in the molecule. An alternative base-promoted method involves the use of potassium tert-butoxide in DMSO with oxygen, which proceeds via the formation of a benzylic anion.

Another important reaction involving the azetidine nitrogen is the formation of azetidinium ylides . These are typically generated by the deprotonation of an azetidinium salt. The strained nature of the azetidinium ring in these ylides enhances the leaving group ability of the nitrogen atom, making them more reactive than classical ammonium (B1175870) ylides. rsc.org Azetidinium ylides have been shown to effect facile epoxidation of various carbonyl compounds. rsc.org They can also undergo rearrangements, such as the nih.govresearchgate.net-sigmatropic rearrangement, to form larger ring systems like pyrrolidines.

Transformations at the Benzyl (B1604629) Moiety and Fluoro/Methyl Substituents

The benzyl group in 1-(4-fluoro-2-methylbenzyl)azetidine is also susceptible to a range of chemical transformations, both at the benzylic carbon and on the aromatic ring.

Benzylic C-H functionalization , such as oxidation and halogenation, is a common reaction for benzyl groups. The benzylic position is activated due to the ability of the adjacent aromatic ring to stabilize radical or ionic intermediates. Benzylic oxidation can convert the methylene (B1212753) group to a carbonyl group using various oxidizing agents. nih.gov Similarly, benzylic halogenation can be achieved using reagents like N-bromosuccinimide (NBS). rsc.org

Electrophilic aromatic substitution on the benzene (B151609) ring is directed by the existing substituents: the 4-fluoro group, the 2-methyl group, and the 1-azetidinylmethyl group. The directing effects of these groups determine the position of incoming electrophiles.

Fluoro group: Halogens are generally deactivating but ortho, para-directing. unizin.org The fluorine atom at the 4-position will direct incoming electrophiles to the 3- and 5-positions.

Methyl group: Alkyl groups are activating and ortho, para-directing. unizin.org The methyl group at the 2-position will direct incoming electrophiles to the 3- and 5-positions.

1-Azetidinylmethyl group: The directing effect of this group is less documented but is expected to be weakly activating and ortho, para-directing due to the electron-donating nature of the nitrogen atom. It would direct incoming electrophiles to the 3- and 5- positions relative to its point of attachment.

| Substituent | Position | Effect on Reactivity | Directing Effect | Favored Positions for Electrophilic Attack |

|---|---|---|---|---|

| -CH2-Azetidine | 1 | Activating (expected) | ortho, para | 3, 5 |

| -CH3 | 2 | Activating | ortho, para | 3, 5 |

| -F | 4 | Deactivating | ortho, para | 3, 5 |

Mechanistic Pathways of Azetidine Formation and Reaction

The synthesis of azetidines can be achieved through various mechanistic pathways, most commonly involving intramolecular cyclization. For 1-substituted azetidines, a prevalent method is the reaction of a primary amine with a 1,3-dielectrophile, such as a 1,3-dihalopropane or a bis-triflate of a 1,3-propanediol. organic-chemistry.org This reaction proceeds via a double nucleophilic substitution mechanism.

Another common route is the reductive cyclization of γ-haloimines. In this process, the imine is first reduced to an amine, which then undergoes intramolecular cyclization to form the azetidine ring. bham.ac.uk

The mechanisms of azetidine reactions, particularly ring-opening, have been investigated using both experimental and computational methods. Density Functional Theory (DFT) calculations have been employed to understand the parameters governing the regioselectivity of nucleophilic ring-opening of azetidinium ions. nih.gov These studies help in predicting the outcome of such reactions and in designing new synthetic methodologies. For electrophilic ring-opening, the mechanism often involves the formation of a protonated or Lewis acid-coordinated azetidinium intermediate, which is then attacked by a nucleophile in a manner that can have both SN1 and SN2 character, depending on the substitution pattern.

Computational Chemistry and Theoretical Studies on Reaction Mechanisms

Computational and theoretical studies on N-aryl azetidine analogues have provided significant insights into their stability and reaction mechanisms, particularly concerning decomposition pathways. A notable pathway investigated is an acid-mediated intramolecular ring-opening decomposition, which is triggered by the nucleophilic attack of a pendant amide group.

Theoretical investigations, often employing density functional theory (DFT), have been instrumental in elucidating the electronic factors that govern the stability of the azetidine ring in these systems. For instance, in N-aryl azetidines, the delocalization of the nitrogen lone pair into the aromatic ring can influence the basicity of the azetidine nitrogen and its susceptibility to protonation, a key step in acid-catalyzed decomposition.

Studies on a series of N-substituted azetidines have shown that the electronic properties of the aryl substituent play a crucial role in the stability of the molecule. The presence of electron-withdrawing or electron-donating groups on the aryl ring can modulate the pKa of the azetidine nitrogen, thereby affecting the rate of decomposition. In the case of analogues, it has been observed that protonation of a more basic nitrogen atom in the N-aryl substituent can significantly lower the pKa of the azetidine nitrogen, thereby enhancing the stability of the azetidine ring by disfavoring its protonation under acidic conditions.

Computational models have also helped to rationalize the observed reactivity differences between azetidine analogues and other cyclic amines. For example, the enhanced stability of an azetidine amide compared to its acyclic, pyrrolidine, or piperidine (B6355638) counterparts in the context of intramolecular decomposition has been attributed to the increased ring strain that would be introduced upon delocalization of the nitrogen lone pair, making the amide a poorer nucleophile.

| Analogue | Calculated pKa | Measured pKa |

|---|---|---|

| N-phenyl analogue | 2.9 | 4.3 |

| N-pyridyl analogue (azetidine N) | -1.1 | Too low to measure |

Kinetic Studies of Azetidine Reactivity

Kinetic studies have been crucial in quantifying the stability of N-substituted azetidines and understanding the factors that influence their decomposition rates. A common experimental approach involves monitoring the degradation of the compound over time under various pH conditions using techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

For a series of N-aryl azetidines prone to intramolecular ring-opening, it has been demonstrated that the rate of decomposition is highly pH-dependent. The decomposition is significantly faster at lower pH values, which is consistent with a mechanism involving protonation of the azetidine nitrogen as a prelude to the ring-opening event.

For example, kinetic studies on an N-aryl azetidine analogue revealed a dramatic decrease in stability with decreasing pH. The half-life (T1/2) of this analogue was found to be 0.5 hours at pH 1.8, increasing to 1.2 hours at pH 2.7, while the compound remained stable at pH 7.0. This data strongly supports an acid-catalyzed decomposition mechanism.

Furthermore, kinetic comparisons between different N-substituted analogues have highlighted the importance of intramolecular factors in determining reactivity. For instance, increasing the length of the alkyl chain between the azetidine ring and a participating nucleophilic group leads to a progressive increase in the half-life of the compound, indicating a decreased propensity for intramolecular decomposition. This is attributed to the less favorable formation of a larger ring during the intramolecular attack.

| Analogue | Modification | T1/2 (hours) |

|---|---|---|

| Reference N-aryl azetidine | - | <0.1 |

| Pyrrolidine analogue | Azetidine replaced with pyrrolidine | Stable |

| Increased alkyl chain (n=2) | One methylene spacer added | 0.2 |

| Increased alkyl chain (n=3) | Two methylene spacers added | 1.5 |

These kinetic findings, in conjunction with computational studies, provide a detailed picture of the factors governing the reactivity of N-substituted azetidines and are invaluable for the rational design of stable and effective azetidine-containing molecules.

Based on a comprehensive review of available scientific literature, there is currently no specific research detailing the application of This compound as a chemical scaffold and building block in the specific contexts outlined in the requested article structure. The search for detailed research findings on its use in constructing fused, bridged, or spirocyclic systems, its role in diversity-oriented synthesis, or as a precursor for polyamine synthesis via ring-opening polymerization did not yield any specific results for this particular compound.

While the broader class of azetidine-containing compounds is recognized for its utility in these areas of synthetic organic chemistry, the scientific community has not published studies focusing on the unique properties and applications of this compound itself. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information focused solely on this specific chemical entity.

General Principles for Azetidine-Based Scaffolds (Applicable to the Broader Class):

For context, the general utility of azetidines as scaffolds in medicinal chemistry and organic synthesis stems from several key design principles:

Structural Rigidity and Three-Dimensionality: The strained four-membered ring of azetidine provides a rigid core, which can help in pre-organizing appended functional groups in a defined three-dimensional space. This is highly valuable in drug design for optimizing interactions with biological targets.

Vectorial Orientation: Substituents on the azetidine ring are projected in distinct vectors, allowing for the exploration of chemical space in a controlled manner.

Introduction of Favorable Physicochemical Properties: Azetidines are often used as bioisosteres for other groups (like phenyl or tert-butyl groups) to improve properties such as metabolic stability, solubility, and lipophilicity. The presence of the basic nitrogen atom can also be crucial for target engagement or for tuning pharmacokinetic profiles.

Synthetic Tractability: The nitrogen atom provides a convenient handle for functionalization, and the ring strain can be harnessed for various chemical transformations, including ring-opening reactions to generate linear amines or participation in cycloadditions to build more complex structures.

Without specific studies on this compound, any discussion on how the 4-fluoro and 2-methylbenzyl substituents would specifically influence these principles would be speculative.

Due to the lack of specific data for "this compound," the subsequent sections of the requested outline cannot be completed.

Application of 1 4 Fluoro 2 Methylbenzyl Azetidine As a Chemical Scaffold and Building Block in Synthetic Organic Chemistry

Precursors for Polyamine Synthesis via Ring-Opening Polymerization

Cationic Ring-Opening Polymerization

The cationic ring-opening polymerization (CROP) of N-substituted azetidines, including derivatives like 1-(4-Fluoro-2-methylbenzyl)azetidine, is a well-established method for the synthesis of polyamines. rsc.org This process is typically initiated by electrophilic species such as protons (from protic acids) or carbocations (from alkyl halides in the presence of a Lewis acid). The polymerization proceeds via a cationic mechanism, where the active propagating species is an azetidinium ion. utwente.nl

The initiation step involves the reaction of the azetidine (B1206935) nitrogen with an initiator (e.g., a proton or a Lewis acid) to form a reactive azetidinium cation. This is followed by the propagation step, where the azetidinium ion is attacked by the nitrogen atom of another monomer molecule, leading to the opening of the strained four-membered ring and the formation of a new, larger azetidinium ion at the chain end. This process repeats, resulting in the growth of the polymer chain.

One of the key features of the CROP of some N-alkylazetidines is the potential for it to be a "living" polymerization. researchgate.net In a living polymerization, termination and chain-transfer reactions are minimized, allowing for the synthesis of polymers with well-defined molecular weights and low dispersity. wikipedia.orglibretexts.org This control is often achieved by establishing an equilibrium between the active ionic propagating species and dormant covalent species, where the rate of exchange is significantly faster than the rate of propagation. wikipedia.org

However, the CROP of N-substituted aziridines, a related class of N-heterocycles, is known to be susceptible to an irreversible termination reaction. This occurs through the nucleophilic attack of tertiary amines within the polymer chain on the aziridinium (B1262131) propagating species, forming unreactive quaternary ammonium (B1175870) salts. rsc.org While less studied for N-benzyl azetidines specifically, similar termination pathways could potentially limit the "living" character of the polymerization of this compound.

The reaction conditions for CROP of azetidines are crucial and can influence the outcome of the polymerization. Solvents, temperature, and the choice of initiator all play a significant role. For instance, alcoholic solvents have been noted to promote the cationic ring-opening of azetidines. researchgate.net

Below is a representative table illustrating the expected influence of various parameters on the cationic ring-opening polymerization of an N-benzyl substituted azetidine like this compound, based on general principles of CROP.

| Parameter | Condition | Expected Outcome on Polymerization |

| Initiator | Protic Acids (e.g., HClO₄), Lewis Acids (e.g., BF₃·OEt₂) | Effective initiation of polymerization. |

| Solvent | Dichloromethane, Methanol | Can influence polymerization rate and solubility of the resulting polymer. |

| Temperature | 0 - 70 °C | Higher temperatures generally increase the rate of polymerization but may also increase the rate of side reactions. |

| Monomer/Initiator Ratio | High | Leads to higher molecular weight polymers, assuming a living polymerization. |

Nucleophilic Ring-Opening Polymerization of Azetidinium Salts

An alternative approach to the synthesis of polyamines from azetidine precursors involves the nucleophilic ring-opening of pre-formed azetidinium salts. In this method, the this compound monomer would first be quaternized to form an azetidinium salt. This quaternization enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.

The polymerization would then proceed via a nucleophilic attack on one of the ring carbons of the azetidinium salt. The attacking nucleophile could be the counter-ion of the azetidinium salt itself or an externally added nucleophile. This ring-opening event would generate a linear amine. For a polymerization to occur, the newly formed amine could then act as a nucleophile, attacking another azetidinium monomer, thus propagating the polymer chain.

Research on the nucleophilic ring-opening of azetidinium salts has often focused on the synthesis of functionalized linear amines rather than polymerization. nih.govresearchgate.net These studies have shown that the regioselectivity of the ring-opening (i.e., which carbon of the azetidine ring is attacked) is influenced by the substitution pattern on the ring. nih.gov For an unsubstituted azetidine ring, such as in the azetidinium salt of this compound, nucleophilic attack would be expected to occur at one of the methylene (B1212753) carbons adjacent to the nitrogen.

The nature of the nucleophile is a critical factor in this process. A variety of nucleophiles, including halides, amines, and alkoxides, have been shown to effectively open azetidinium rings. researchgate.net The choice of nucleophile would influence the structure of the resulting polymer.

The table below summarizes the key aspects of the nucleophilic ring-opening of an azetidinium salt derived from this compound.

| Feature | Description |

| Monomer | 1-(4-Fluoro-2-methylbenzyl)-1-alkylazetidinium salt |

| Initiation/Propagation | Nucleophilic attack on a ring carbon of the azetidinium salt. |

| Nucleophiles | Halides, amines, alkoxides, etc. |

| Product | Functionalized polyamine |

| Regioselectivity | Influenced by substituents on the azetidine ring; for unsubstituted rings, attack occurs at the methylene carbons. |

Tailored Polymer Architectures with Azetidine Units

The ability to polymerize this compound through controlled polymerization techniques, such as living cationic polymerization, opens up possibilities for the creation of tailored polymer architectures. wikipedia.org The "living" nature of the polymerization allows for the synthesis of block copolymers by the sequential addition of different monomers.

For example, a living polymerization of this compound could be initiated, and after the consumption of this monomer, a second, different monomer (e.g., another substituted azetidine or a different type of polymerizable monomer) could be added to the reaction mixture. This would result in the formation of a block copolymer with distinct segments derived from each monomer.

Furthermore, the pendant 4-fluoro-2-methylbenzyl groups along the polymer backbone provide sites for post-polymerization modification. The fluorine atom and the methyl group on the aromatic ring can influence the polymer's properties, such as its solubility and thermal stability. The aromatic ring itself could be a site for further chemical transformations, allowing for the introduction of additional functionalities.

The incorporation of azetidine-derived units into polymers can lead to materials with interesting properties and potential applications in areas such as drug delivery, gene transfection, and as coatings, owing to the presence of tertiary amine groups in the polymer backbone. rsc.org The specific substitution on the benzyl (B1604629) group of this compound would impart unique characteristics to the resulting polymers.

Advanced Analytical and Spectroscopic Characterization in Azetidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Through the analysis of various nuclei, a complete picture of the molecular framework, including connectivity and spatial arrangement, can be constructed.

¹H NMR Spectroscopy: Proton NMR provides detailed information about the hydrogen atoms in a molecule. For 1-(4-Fluoro-2-methylbenzyl)azetidine, the ¹H NMR spectrum would exhibit distinct signals for the protons on the azetidine (B1206935) ring and the substituted benzyl (B1604629) group. The benzylic protons and the adjacent azetidine methylene (B1212753) protons typically show characteristic shifts and coupling patterns that confirm the N-benzylation.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy is used to identify all unique carbon environments in a molecule. The spectrum for this compound would show signals corresponding to the methyl group, the azetidine ring carbons, the benzylic carbon, and the distinct carbons of the aromatic ring. The coupling between the fluorine atom and the aromatic carbons (¹JCF, ²JCF, etc.) provides definitive evidence for the substitution pattern.

¹⁹F NMR Spectroscopy: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and informative technique. nih.govwikipedia.org It provides a single, sharp signal for the fluorine atom on the aromatic ring, with a chemical shift characteristic of its electronic environment. huji.ac.ilorganicchemistrydata.org This technique is exceptionally useful for confirming the presence and position of fluorine in the molecule.

¹⁵N NMR Spectroscopy: While less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, this technique can provide direct information about the nitrogen atom of the azetidine ring. japsonline.com Techniques like Heteronuclear Multiple Bond Correlation (HMBC) are often required to detect the ¹⁵N signal. japsonline.com The chemical shift would be indicative of a tertiary amine within a strained four-membered ring.

Below are the predicted NMR data for this compound, based on established chemical shift values for analogous structures. rsc.orgchemicalbook.comchemicalbook.comchemicalbook.com

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Azetidine CH₂ (C2, C4) | 3.25 | t | 7.2 |

| Azetidine CH₂ (C3) | 2.10 | quint | 7.2 |

| Benzyl CH₂ | 3.55 | s | - |

| Aromatic CH (C3', C5') | 6.85-6.95 | m | - |

| Aromatic CH (C6') | 7.15 | dd | 8.4, 5.6 |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Azetidine C3 | 18.5 |

| Methyl C | 19.0 |

| Azetidine C2, C4 | 56.0 |

| Benzyl C | 60.5 |

| Aromatic C5' | 113.0 (d, J ≈ 21 Hz) |

| Aromatic C3' | 116.5 (d, J ≈ 21 Hz) |

| Aromatic C6' | 129.0 (d, J ≈ 8 Hz) |

| Aromatic C1' | 134.0 (d, J ≈ 3 Hz) |

| Aromatic C2' | 139.5 (d, J ≈ 6 Hz) |

Predicted ¹⁹F NMR Data (CDCl₃, 376 MHz)

| Fluorine | Chemical Shift (δ, ppm) |

|---|

Mass Spectrometry (MS) for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺). The fragmentation pattern in the mass spectrum is also predictable; a primary fragmentation pathway would involve the cleavage of the benzylic C-N bond, leading to the formation of a stable 4-fluoro-2-methylbenzyl cation, which would be a prominent peak.

Predicted Mass Spectrometry Data

| m/z | Ion Identity | Description |

|---|---|---|

| 180.1183 | [M+H]⁺ | Protonated molecular ion |

| 123.0550 | [C₈H₈F]⁺ | 4-Fluoro-2-methylbenzyl cation |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of the aromatic ring, aliphatic C-H bonds, the C-N bond, and the C-F bond. medwinpublishers.commdpi.com

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050-3020 | C-H Stretch | Aromatic |

| 2970-2840 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1610, 1500 | C=C Stretch | Aromatic Ring |

| 1250-1210 | C-N Stretch | Tertiary Amine |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including exact bond lengths, bond angles, and torsional angles. Furthermore, it would reveal information about the packing of molecules in the crystal lattice and any intermolecular interactions.

To date, there are no publicly available crystal structures for this compound in crystallographic databases. Should such a study be performed on a suitable single crystal, it would provide invaluable data for confirming the connectivity and stereochemistry of the molecule in the solid state.

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound does not possess a stereocenter, it is an achiral molecule. Therefore, chiral chromatography, a technique used to separate enantiomers (non-superimposable mirror images) of a chiral compound, would not be applicable.

However, if a chiral center were introduced into the molecule, for example, by substitution on the azetidine ring at the 2- or 3-position, chiral chromatography would become an essential tool. It would be used to determine the enantiomeric excess (ee) of a sample, which is a measure of its enantiomeric purity. This is particularly crucial in pharmaceutical research, where different enantiomers of a drug can have vastly different biological activities.

Future Directions and Perspectives in Academic Research on Azetidine Derivatives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of azetidines has traditionally been a challenging endeavor due to the high ring strain of the four-membered ring. medwinpublishers.com However, recent years have seen significant advancements in the development of novel and more sustainable synthetic methodologies. rsc.org Future research will likely continue to focus on improving the efficiency, atom economy, and environmental impact of these synthetic routes.

Key areas of development include:

Photocatalysis: Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, are emerging as powerful tools for the synthesis of functionalized azetidines. springernature.comnih.gov This approach offers a more sustainable alternative to traditional methods that often require harsh reaction conditions or the use of toxic reagents. springernature.com Researchers are exploring new photocatalysts and reaction conditions to expand the scope and efficiency of these transformations. rsc.orgmit.edu

C-H Activation: Direct functionalization of C-H bonds is a highly sought-after strategy in organic synthesis. The application of C-H activation techniques to the synthesis of azetidines would provide a more direct and efficient route to complex derivatives. rsc.org

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of strained ring systems like azetidines. Future research will likely explore the translation of existing batch methodologies to continuous flow processes.

Biocatalysis: The use of enzymes to catalyze the synthesis of azetidines could offer unparalleled selectivity and sustainability. While still a nascent area, the development of engineered enzymes for the construction of the azetidine (B1206935) ring is a promising future direction.

Table 1: Comparison of Synthetic Methodologies for Azetidine Derivatives

| Methodology | Advantages | Challenges |

|---|---|---|

| Traditional Cyclization | Well-established | Often requires multi-step procedures and harsh conditions nih.gov |

| Photocatalysis | Mild reaction conditions, high atom economy springernature.comnih.gov | Limited substrate scope, potential for side reactions nih.gov |

| C-H Activation | High efficiency, direct functionalization rsc.org | Catalyst development, regioselectivity control rsc.org |

| Flow Chemistry | Enhanced safety and scalability | Initial setup costs, optimization of reaction parameters |

| Biocatalysis | High selectivity, environmentally benign | Enzyme discovery and engineering |

Exploration of Underexplored Reactivity Pathways

The inherent ring strain of azetidines not only makes them challenging to synthesize but also endows them with unique reactivity. rsc.orgresearchgate.net While ring-opening reactions are a well-documented aspect of azetidine chemistry, there are still many underexplored reactivity pathways that could lead to the development of novel transformations and the synthesis of complex molecular architectures. rsc.org

Future research in this area will likely focus on:

Strain-Release Reactions: Harnessing the strain energy of the azetidine ring to drive reactions is a key area of interest. This includes the development of new ring-opening and ring-expansion reactions to access larger, more complex heterocyclic systems. rsc.orgrsc.org

Transition Metal Catalysis: The use of transition metal catalysts to mediate novel transformations of azetidines is a rapidly developing field. This includes cross-coupling reactions, cycloadditions, and rearrangements that can introduce new functional groups and build molecular complexity.

Asymmetric Catalysis: The development of enantioselective reactions involving azetidines is crucial for their application in medicinal chemistry and other areas where chirality is important. This includes the development of chiral catalysts for the synthesis and functionalization of azetidines.

Expansion of Azetidine Derivatives as Versatile Chemical Scaffolds

Azetidine derivatives have already demonstrated their value as versatile scaffolds in medicinal chemistry, serving as building blocks for a wide range of biologically active compounds. medwinpublishers.comresearchgate.net Their rigid, three-dimensional structure makes them attractive replacements for other, more flexible cyclic amines. enamine.net Future research will continue to expand the utility of azetidines as chemical scaffolds in various fields.

Promising areas of exploration include:

Drug Discovery: The unique conformational constraints of the azetidine ring can be exploited to design ligands with high affinity and selectivity for biological targets. enamine.netnih.gov Researchers are actively exploring the incorporation of azetidine motifs into new drug candidates for a variety of diseases. researchgate.net

Peptidomimetics: Azetidine-based amino acids can be used to create peptidomimetics with improved stability and bioavailability compared to their natural counterparts. rsc.org

Chemical Biology: Azetidine-containing probes and labels can be used to study biological processes and to develop new diagnostic tools.

Table 2: Physicochemical Properties of Azetidine Scaffolds

| Property | Impact of Azetidine Ring |

|---|---|

| Rigidity | Provides conformational constraint, leading to improved binding affinity enamine.net |

| Solubility | The nitrogen atom can act as a hydrogen bond acceptor, potentially improving aqueous solubility |

| Lipophilicity | Generally lower than larger, more flexible rings, which can be advantageous for drug design |

| Metabolic Stability | The strained ring can be susceptible to metabolic degradation, but substitution can improve stability |

Integration of Computational Design with Synthetic Efforts

Computational chemistry is playing an increasingly important role in the design and discovery of new molecules. researchgate.net The integration of computational design with synthetic efforts will be crucial for accelerating the development of new azetidine derivatives with desired properties. mit.edu

Future directions in this area include:

Predictive Modeling: The use of computational models to predict the reactivity, stability, and biological activity of azetidine derivatives can help to guide synthetic efforts and to prioritize the most promising candidates for further investigation. mit.eduresearchgate.net

De Novo Design: The use of computer algorithms to design new azetidine-based molecules with specific properties is a powerful approach for drug discovery and materials science.

Mechanism Elucidation: Computational studies can provide valuable insights into the mechanisms of reactions involving azetidines, which can aid in the development of new and improved synthetic methods.

Applications in Materials Science (e.g., Polymer Chemistry)

While the applications of azetidines have traditionally been focused on medicinal chemistry, there is growing interest in their use in materials science. researchgate.net The unique properties of the azetidine ring can be harnessed to create new materials with novel functions.

Potential applications in materials science include:

Polymer Chemistry: Azetidines can be used as monomers in ring-opening polymerization to produce polyamines with a variety of interesting properties. rsc.orgutwente.nl These polymers have potential applications in areas such as gene delivery, drug delivery, and coatings. rsc.org The cationic ring-opening polymerization of azetidine and its derivatives is a key area of research. researchgate.netugent.be

Self-Curing Systems: Azetidine-containing compounds can act as latent curing agents in polymer systems, leading to the formation of crosslinked materials with improved mechanical properties. core.ac.uk

Functional Materials: The incorporation of azetidine moieties into materials can impart specific functions, such as pH-responsiveness, metal-ion chelation, or catalytic activity.

Conclusion

Summary of Key Research Advancements on Azetidine (B1206935) Chemistry

The field of azetidine chemistry has witnessed significant progress, driven by the unique reactivity of this four-membered heterocycle and its increasing importance in medicinal chemistry and organic synthesis. rsc.orgrsc.org Azetidines, as saturated four-membered azaheterocycles, are valuable as intermediates, chiral auxiliaries, and core structural units in biologically active compounds. magtech.com.cn Their reactivity is largely governed by a substantial ring strain of approximately 25.4 kcal/mol, which makes them more stable and easier to handle than aziridines, yet reactive enough for unique chemical transformations. rsc.org

Recent years have seen the development of novel and efficient synthetic methods for constructing the azetidine ring. magtech.com.cn Key advancements include palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination, which allows for the synthesis of functionalized azetidines. rsc.org Other innovative approaches involve intermolecular [2+2] photocycloaddition reactions using visible light and an iridium(III) photocatalyst, as well as titanium(IV)-mediated couplings to create spirocyclic NH-azetidines. rsc.org The strain-release homologation of azabicyclo[1.1.0]butanes has also emerged as a powerful method for producing densely functionalized azetidines. rsc.org Traditional methods such as cyclization and cycloaddition remain fundamental for forming the azetidine ring. medwinpublishers.com

Beyond synthesis, there has been a growing understanding of the direct metal-based functionalization of the azetidine ring, which allows for regio- and stereoselective modifications. nih.gov The interplay of substituents on both the nitrogen and carbon atoms significantly influences the reactivity of metallated azetidine species, enabling planned, site-selective functionalization. nih.gov Furthermore, the introduction of azetidine moieties has been shown to enhance the performance of fluorophores, improving their photophysical properties for applications in fluorescence imaging. researchgate.net The development of azetidine sulfonyl fluorides as precursors for carbocations has opened new avenues for creating novel azetidine derivatives for drug discovery. nih.govnih.gov These advancements collectively underscore the dynamic nature of azetidine chemistry and its expanding toolkit for synthetic chemists.

Prospective Impact of Further Research on 1-(4-Fluoro-2-methylbenzyl)azetidine and Related Compounds

Further investigation into this compound and similar compounds holds considerable promise, particularly within the realm of medicinal chemistry. The azetidine ring is a privileged motif in drug discovery, known for its ability to impart favorable physicochemical properties to molecules. rsc.orgnih.gov The specific substituents on this compound—the 4-fluoro and 2-methylbenzyl groups—suggest its potential as a versatile building block for novel therapeutics.

The fluorinated benzyl (B1604629) group is of particular interest. The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The methyl group can provide steric bulk and influence conformational preferences, which can be crucial for optimizing interactions with biological targets. Continued research into the synthesis and derivatization of this compound could lead to the discovery of new chemical entities with improved pharmacological profiles.

The development of more efficient and divergent synthetic strategies for accessing substituted azetidines like this compound is a critical area for future research. nih.gov Mild and effective methods are in high demand to facilitate the creation of libraries of related compounds for structure-activity relationship (SAR) studies. nih.gov As our understanding of the unique chemical properties conferred by the strained four-membered ring grows, so too will the ability to rationally design azetidine-containing molecules for specific therapeutic applications, including antibacterial, antifungal, and anticancer agents. medwinpublishers.commedwinpublishers.comresearchgate.net The continued exploration of compounds like this compound will likely contribute to the development of next-generation pharmaceuticals with enhanced efficacy and safety.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Fluoro-2-methylbenzyl)azetidine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, fluorinated benzyl halides (e.g., 4-fluoro-2-methylbenzyl bromide) can react with azetidine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. Yield optimization requires controlling steric hindrance from the methyl group and monitoring fluorine’s electron-withdrawing effects on reactivity . Catalysts like Pd/C for hydrogenation or phase-transfer agents (e.g., TBAB) may improve efficiency. Use HPLC or GC-MS to quantify intermediates and final product purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : NMR is critical for confirming the fluorine substituent’s position (δ ~ -110 ppm for para-fluoro). NMR should show splitting patterns from the methyl and azetidine protons.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 208.11 g/mol).

- X-ray Crystallography : Resolves steric effects of the methyl group and azetidine ring conformation. Cross-reference with NIST Chemistry WebBook data for validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA guidelines for fluorinated amines: use fume hoods, nitrile gloves, and PPE. Avoid exposure to moisture (risk of HF release). Store in inert atmospheres (argon) at ≤ -20°C. Conduct risk assessments using SDS templates aligned with institutional Chemical Hygiene Plans .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to simulate binding to targets like GPCRs or ion channels. Fluorine’s electronegativity may enhance binding via polar interactions.

- MD Simulations : Analyze azetidine ring flexibility and methyl group steric effects on target engagement over 100-ns trajectories.

- QSAR Models : Train models with PubChem bioactivity data (e.g., IC₅₀ values for similar fluorinated azetidines) to predict ADMET properties .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-Technique Validation : Combine DEPT NMR (to distinguish CH₂/CH₃ groups) with IR spectroscopy (C-F stretch ~1200 cm⁻¹).

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G* basis set).

- Controlled Degradation : Perform stability studies (e.g., thermal stress at 50°C) to identify decomposition byproducts that may skew data .

Q. What experimental design strategies optimize reaction conditions for scale-up synthesis?

- Methodological Answer : Employ factorial design (e.g., 2³ design) to test variables:

Q. What mechanistic pathways explain byproduct formation during azetidine functionalization?

- Methodological Answer : Byproducts may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.